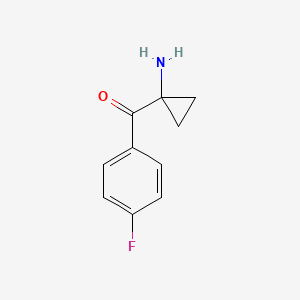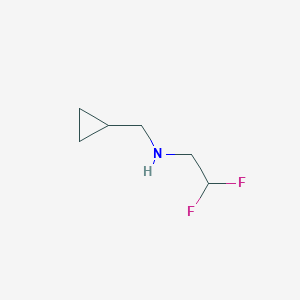![molecular formula C12H19NS B13269805 [(4-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13269805.png)
[(4-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine is an organic compound with the molecular formula C12H19NS It is characterized by the presence of a 4-methylphenyl group attached to a methyl group, which is further connected to a 3-(methylsulfanyl)propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzyl chloride and 3-(methylsulfanyl)propylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-methylbenzyl chloride is reacted with 3-(methylsulfanyl)propylamine under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Secondary amines
Substitution: N-alkylated amines
Scientific Research Applications
[(4-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(4-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
[(4-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine can be compared with other similar compounds such as:
- [(4-Methylphenyl)methyl][3-(methylsulfanyl)ethyl]amine
- [(4-Methylphenyl)methyl][3-(ethylsulfanyl)propyl]amine
- [(4-Methylphenyl)methyl][3-(methylsulfanyl)butyl]amine
These compounds share structural similarities but differ in the length and nature of the alkyl chain or the substituents on the sulfur atom. The unique combination of the 4-methylphenyl and 3-(methylsulfanyl)propylamine groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C12H19NS/c1-11-4-6-12(7-5-11)10-13-8-3-9-14-2/h4-7,13H,3,8-10H2,1-2H3 |
InChI Key |
OOZCSBOXTLIAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13269732.png)


![2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole](/img/structure/B13269751.png)
![2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}ethan-1-one](/img/structure/B13269754.png)


![{2-[(Oxan-4-yl)amino]phenyl}methanol](/img/structure/B13269776.png)
amine](/img/structure/B13269785.png)

![3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13269798.png)


